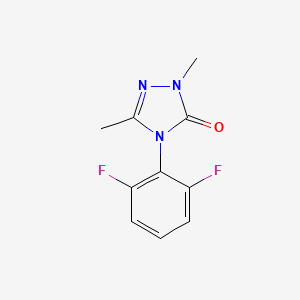
4-(2,6-difluorophenyl)-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one
Descripción general
Descripción
The compound “4-(2,6-difluorophenyl)-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one” is an organic compound containing a 1,2,4-triazole ring, which is a type of heterocyclic compound. The 1,2,4-triazole ring is attached to a 2,6-difluorophenyl group and a dimethyl group. Fluorophenyl groups are common in many pharmaceuticals and biologically active compounds due to their ability to form stable carbon-fluorine bonds .
Molecular Structure Analysis
The molecular structure of this compound would likely show the presence of a 1,2,4-triazole ring, a phenyl ring with two fluorine substitutions, and two methyl groups attached to the triazole ring. The exact structure would depend on the specific locations of these groups within the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of fluorine atoms and the triazole ring could influence properties such as polarity, solubility, stability, and reactivity .Aplicaciones Científicas De Investigación
Structural Analysis and Comparison
- The compound's molecular and crystal structure has been analyzed and compared with aromatic analogs. In several crystal structures of 2,4-dihydro-3H-1,2,4-triazole-3-thione derivatives, specific hydrogen bond arrangements and other interactions such as πthiophene · · · πtriazole are observed, contributing to understanding molecular interactions and structure-function relationships in similar compounds (Wawrzycka-Gorczyca & Siwek, 2011).
Antioxidant and Urease Inhibition Activities
- New series of triazole derivatives, including 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones, have shown promising antioxidant and urease inhibition activities. This implies potential applications in addressing oxidative stress-related disorders and urease-associated conditions (Khan et al., 2010).
Antimicrobial Properties
- Some novel triazole derivatives, including 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, have been synthesized and evaluated for antimicrobial activities, showing good or moderate activities against test microorganisms. This suggests their potential in developing new antimicrobial agents (Bektaş et al., 2007).
Potentiometric Determination and pKa Analysis
- Novel triazole derivatives have been synthesized and analyzed potentiometrically in nonaqueous solvents, providing insights into their acid-base properties and interactions in various solvents. This is crucial for understanding their behavior in different chemical environments (Özil et al., 2010).
Pharmaceutical Process Development
- In pharmaceutical synthesis, such as the production of Voriconazole, a broad-spectrum antifungal agent, triazole derivatives play a crucial role. Their synthesis and stereochemistry are critical for the drug's efficacy and safety (Butters et al., 2001).
Photophysical and Photochemical Studies
- The determination of photophysical and photochemical parameters of novel triazole derivatives, including their ability to generate singlet oxygen, is essential for applications in photodynamic therapy and other photochemical processes (Demirbaş et al., 2016).
Structural Characterization
- Detailed structural characterization of triazole derivatives, including crystal structure analysis, helps in understanding their molecular properties and potential applications in various fields such as materials science and molecular engineering (Kariuki et al., 2021).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
4-(2,6-difluorophenyl)-2,5-dimethyl-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2N3O/c1-6-13-14(2)10(16)15(6)9-7(11)4-3-5-8(9)12/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJLGSBLVWNYRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=C(C=CC=C2F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,6-difluorophenyl)-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



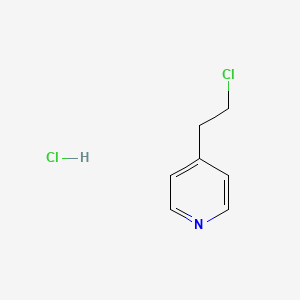
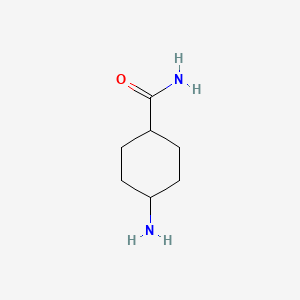

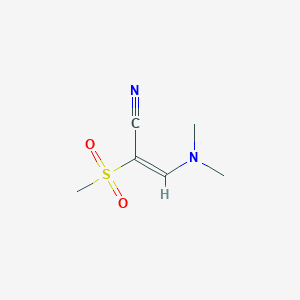
![6-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3038319.png)

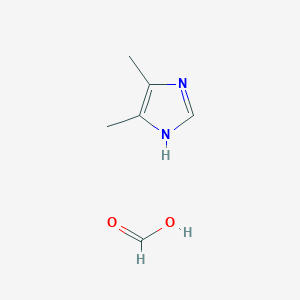
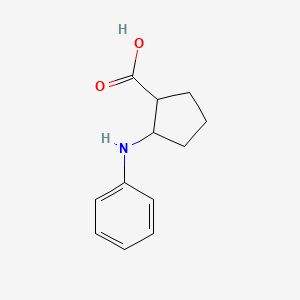
![5-(4-bromophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylic acid](/img/structure/B3038330.png)
![2-(4-benzoylphenyl)-N-[(dimethylamino)methylene]-2-(4-fluorophenyl)acetamide](/img/structure/B3038331.png)

![5-[benzyl(methyl)amino]-4-chloro-2-(2-oxopropyl)-3(2H)-pyridazinone](/img/structure/B3038333.png)
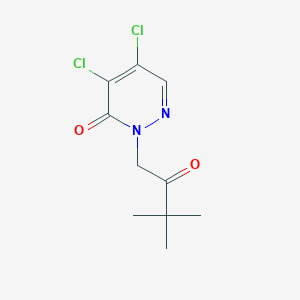
![2,2-dimethyl-N-[1-(1-naphthyl)-3-oxo-3-(4-phenylpiperazino)propyl]propanamide](/img/structure/B3038335.png)